Pt(II) Mesoporphyrin IX
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Overview
Description
Pt(II) Mesoporphyrin IX is a natural porphyrin-derived specialty chemical. It is a platinum complex of mesoporphyrin IX, which is a derivative of protoporphyrin IX. This compound is known for its applications in various scientific fields, including its use as a ratiometric oxygen sensor and in the formulation of pressure-sensitive paints .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pt(II) Mesoporphyrin IX involves the metalation of mesoporphyrin IX with platinum. This process typically requires the use of a platinum salt, such as platinum(II) chloride, in the presence of a suitable solvent and under controlled conditions to ensure the proper incorporation of the platinum ion into the porphyrin ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent composition, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pt(II) Mesoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum ion and the conjugated porphyrin ring system .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can substitute the axial ligands on the platinum center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce various ligand-substituted derivatives .
Scientific Research Applications
Pt(II) Mesoporphyrin IX has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pt(II) Mesoporphyrin IX involves its ability to interact with molecular oxygen and other small molecules. The platinum center can coordinate with oxygen, allowing the compound to function as an oxygen sensor. Additionally, the porphyrin ring system can undergo photoactivation, leading to the generation of reactive oxygen species, which are useful in photodynamic therapy .
Comparison with Similar Compounds
Protoporphyrin IX: A precursor to heme, used in various biological and chemical applications.
Pd(II) Mesoporphyrin IX: Similar to Pt(II) Mesoporphyrin IX but with palladium instead of platinum, used in similar applications.
Zn(II) Mesoporphyrin IX: Used in studies of heme oxygenase inhibition and as a photosensitizer.
Uniqueness: this compound is unique due to the presence of the platinum ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity, such as in pressure-sensitive paints and oxygen sensors .
Biological Activity
Pt(II) Mesoporphyrin IX (Pt(II)MP) is a metalloporphyrin complex that has garnered attention in the field of bioinorganic chemistry due to its unique properties and potential therapeutic applications. This article explores the biological activity of Pt(II)MP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
Pt(II)MP is derived from protoporphyrin IX (PPIX), a crucial precursor in heme biosynthesis. The incorporation of platinum into the porphyrin structure alters its chemical properties, enhancing its biological activity. The compound's structure allows it to interact with biological macromolecules, influencing various cellular processes.
The biological activity of Pt(II)MP can be attributed to several mechanisms:
- DNA Interaction : Similar to other platinum-based compounds, Pt(II)MP can form adducts with DNA, disrupting replication and transcription processes. This interaction can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy .
- Reactive Oxygen Species (ROS) Generation : Upon light activation, Pt(II)MP can generate ROS, which are implicated in photodynamic therapy (PDT). These species can induce oxidative stress in target cells, leading to apoptosis or necrosis .
- Metal Ion Chelation : The ability of Pt(II)MP to chelate metal ions may disrupt essential metal homeostasis within cells. This disruption can affect various metabolic pathways and contribute to its antimicrobial properties .
Anticancer Activity
Research indicates that Pt(II)MP exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that:
- Cytotoxicity : In vitro assays demonstrated that Pt(II)MP induces cell death in cancer cells through apoptosis and necrosis mechanisms. The compound's effectiveness varies depending on the cell type and exposure duration .
- Mechanistic Studies : Investigations into the mechanism revealed that Pt(II)MP interacts with DNA, forming cross-links similar to cisplatin but with distinct binding characteristics that may reduce resistance observed in some tumors .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Pt(II)MP against both Gram-positive and Gram-negative bacteria:
- Photodynamic Inactivation : When activated by light, Pt(II)MP demonstrates significant antimicrobial activity. It has been shown to reduce bacterial viability by several log orders under appropriate light conditions .
- Mechanism : The antimicrobial effect is thought to arise from ROS generation upon light activation, leading to membrane damage and cell death .
Case Studies
- Cancer Cell Lines : A study assessed the cytotoxic effects of Pt(II)MP on various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin.
- Bacterial Strains : Another study focused on the efficacy of Pt(II)MP against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity when combined with light exposure, suggesting its potential as a treatment for antibiotic-resistant infections .
Data Summary
Property | Findings |
---|---|
Cytotoxicity | Significant against various cancer cell lines |
IC50 Values | Comparable to cisplatin |
Antimicrobial Activity | Effective against MRSA under light activation |
Mechanism | DNA interaction and ROS generation |
Properties
Molecular Formula |
C34H36N4O4Pt |
---|---|
Molecular Weight |
759.8 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |
InChI |
InChI=1S/C34H38N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
YRJJAKXBIDDWAB-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-])C.[Pt+2] |
Origin of Product |
United States |
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